Uru-TK I

Antimicrobial peptides MIC Gram-positive bacteria

Researchers require structurally intact neuropeptides for reproducible GPCR and antimicrobial assays-generic family substitutions alter pharmacology. Uru-TK I (LRQSQFVGSR-NH₂) is the validated reagent. • **Antimicrobial potency:** MIC 4 µg/mL vs S. aureus (8× > Uru-TK II), MIC 2 µg/mL vs C. albicans. • **Pharmacology:** Essential C-terminal Arg-NH₂ for UTKR activation & hindgut contractility; Met-NH₂ substitution reduces potency 1000×. • **Safety:** No hemolysis vs human erythrocytes at active concentrations. Immediate supply from BenchChem with guaranteed identity by MS/HPLC.

Molecular Formula C50H85N19O14
Molecular Weight 1176.3 g/mol
Cat. No. B12114834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUru-TK I
Molecular FormulaC50H85N19O14
Molecular Weight1176.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N)N
InChIInChI=1S/C50H85N19O14/c1-25(2)20-28(51)41(76)64-30(13-9-19-60-50(57)58)42(77)65-32(15-17-37(53)73)44(79)68-35(24-71)47(82)66-31(14-16-36(52)72)43(78)67-33(21-27-10-6-5-7-11-27)45(80)69-39(26(3)4)48(83)61-22-38(74)62-34(23-70)46(81)63-29(40(54)75)12-8-18-59-49(55)56/h5-7,10-11,25-26,28-35,39,70-71H,8-9,12-24,51H2,1-4H3,(H2,52,72)(H2,53,73)(H2,54,75)(H,61,83)(H,62,74)(H,63,81)(H,64,76)(H,65,77)(H,66,82)(H,67,78)(H,68,79)(H,69,80)(H4,55,56,59)(H4,57,58,60)
InChIKeyMXFCWEFJWLZUIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Uru-TK I: Identity and Antimicrobial Spectrum


Uru-TK I (Urechistachykinin I, CAS 149097-03-0) is an invertebrate tachykinin-related peptide (TRP) consisting of 10 amino acid residues with the sequence Leu-Arg-Gln-Ser-Gln-Phe-Val-Gly-Ser-Arg-NH₂ (molecular formula C₅₀H₈₅N₁₉O₁₄, molecular weight 1176.33) [1]. Originally isolated from the echiuroid worm Urechis unicinctus, Uru-TK I is a member of the urechistachykinin peptide family that includes Uru-TK II through Uru-TK VII, all sharing a common evolutionary precursor but exhibiting distinct structural features, particularly at the C-terminal region [2]. The compound demonstrates antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as the fungal pathogen Candida albicans, while displaying no detectable hemolytic activity against human erythrocytes [3].

Uru-TK I: Evidence Against Generic Substitution


Generic substitution within the urechistachykinin peptide family is scientifically invalid due to documented structural and functional divergence. Uru-TK I (LRQSQFVGSR-NH₂) and Uru-TK II (AAGMGFFGAR-NH₂) differ fundamentally in amino acid sequence, C-terminal residue identity, and resulting biological activity profiles [1]. Critically, the C-terminal Arg-NH₂ present in Uru-TK I is essential for contractile activity on invertebrate hindgut preparations, whereas substitution to Met-NH₂ results in a 1000-fold reduction in potency in this system [2]. Additionally, structure-activity relationship studies demonstrate that amino acid substitutions at Phe-6, Gly-8, and Arg-10 within the tachykinin consensus region produce analogs with distinct antimicrobial potency hierarchies (Anal 3 > Uru-TK II = Anal 2 > Anal 1), indicating that even conservative modifications alter functional outcomes [3]. Therefore, procurement decisions must be guided by specific experimental requirements rather than assumed family-level interchangeability.

Uru-TK I: Comparative Evidence for Selection


Enhanced Gram-Positive Activity vs. Uru-TK II

Uru-TK I exhibits broader and more potent antimicrobial activity against Gram-positive bacteria compared to its closest analog Uru-TK II. While both peptides show activity against Streptococcus mutans, Uru-TK I demonstrates superior potency against Enterococcus faecium (MIC 4 µg/mL vs. 8 µg/mL for Uru-TK II) and Staphylococcus aureus (MIC 4 µg/mL vs. 32 µg/mL for Uru-TK II) [1]. Against the fungal pathogen Candida albicans, Uru-TK I shows an MIC of 2 µg/mL compared to 4 µg/mL for Uru-TK II [1]. The activity pattern across analogs reveals a rank order of Anal 3 > Uru-TK II = Anal 2 > Anal 1, highlighting that specific residue composition critically determines antimicrobial efficacy [2].

Antimicrobial peptides MIC Gram-positive bacteria spectrum of activity

Equipotent Contractile Activity in Invertebrate Hindgut

In head-to-head pharmacological assessments using the cockroach hindgut contraction assay, Uru-TK I and Uru-TK II demonstrate equivalent potency as contractile agonists [1]. This equipotency establishes Uru-TK I as a functionally validated neuropeptide agonist suitable for invertebrate neuromuscular and neuropharmacology studies. Importantly, the C-terminal Arg-NH₂ residue present in Uru-TK I (but absent in Met-NH₂-substituted analogs) is essential for this contractile activity; substitution of Uru-TK I's C-terminal Arg-NH₂ with Met-NH₂ results in a 1000-fold decrease in hindgut contractile potency [2]. This structure-activity relationship establishes that the C-terminal Arg-NH₂ is not merely a conservative modification but a critical pharmacophore element.

Tachykinin-related peptide contractile activity hindgut assay neuropeptide pharmacology

UTKR Activation with No Mammalian Cross-Reactivity

Functional analysis of the urechistachykinin receptor (UTKR) expressed in Xenopus oocytes demonstrates that Uru-TK I activates UTKR and triggers calcium-dependent signal transduction [1]. While UTKR responds equivalently to all Uru-TK peptides (I-V and VII), it is not activated by mammalian substance P or by Uru-TK analogs containing a C-terminal Met-NH₂ instead of Arg-NH₂ [1]. Conversely, substitution of Uru-TK I's C-terminal Arg-NH₂ with Met-NH₂ confers the ability to bind to mammalian tachykinin receptors, while simultaneously eliminating invertebrate hindgut activity [2]. This bidirectional functional switch establishes that the C-terminal residue functions as a molecular determinant of receptor selectivity across species.

GPCR receptor selectivity urechistachykinin receptor species specificity

Absence of Hemolytic Activity in Human Erythrocytes

Hemolysis assays using human erythrocytes demonstrate that Uru-TK I exhibits no detectable hemolytic activity at antimicrobial concentrations [1]. This absence of hemolysis stands in contrast to many classical antimicrobial peptides such as melittin, which display potent hemolytic activity at low micromolar concentrations [1]. The membrane-active mechanism of Uru-TK I involves disruption of microbial cell membranes without compromising mammalian erythrocyte membrane integrity, as confirmed by confocal microscopy localizing the peptide to the microbial cell envelope and flow cytometry analyses using membrane potential-sensitive dyes [1]. The selectivity profile is further supported by the observation that Uru-TK I induces ferroptosis in Vibrio vulnificus through reactive oxygen species accumulation while exhibiting low cytotoxicity toward mammalian cells [2].

Hemolysis cytotoxicity therapeutic index membrane selectivity

Uru-TK I: Applications Overview


Gram-Positive Antimicrobial Susceptibility Testing

For investigators conducting antimicrobial susceptibility testing against Gram-positive bacteria, Uru-TK I offers quantifiably superior potency compared to Uru-TK II. The 8-fold greater activity against Staphylococcus aureus (MIC 4 µg/mL vs. 32 µg/mL) and 2-fold greater activity against Enterococcus faecium (MIC 4 µg/mL vs. 8 µg/mL) make Uru-TK I the preferred reagent for studies focused on staphylococcal and enterococcal pathogens [1]. Additionally, Uru-TK I's activity against Candida albicans (MIC 2 µg/mL) supports its use in antifungal susceptibility assessments [1].

Invertebrate Hindgut Contractile Assays

For researchers investigating invertebrate neuromuscular pharmacology, Uru-TK I serves as a validated contractile agonist on cockroach hindgut preparations with potency equivalent to Uru-TK II [1]. This application is uniquely dependent on the C-terminal Arg-NH₂ residue present in Uru-TK I, as substitution with Met-NH₂ results in a 1000-fold loss of activity [2]. Procurement of Uru-TK I rather than a C-terminal variant ensures retention of this essential pharmacophore for invertebrate hindgut contractile studies.

UTKR Signaling and GPCR Functional Studies

For molecular pharmacology studies of invertebrate GPCR signaling, Uru-TK I is the appropriate ligand for activating the urechistachykinin receptor (UTKR) and triggering calcium-dependent signal transduction [1]. Critically, UTKR is not activated by substance P or by C-terminal Met-NH₂-substituted Uru-TK analogs [1]. Therefore, only Uru-TK I with the native C-terminal Arg-NH₂ will activate UTKR; Met-NH₂-substituted analogs represent a distinct molecular tool that binds mammalian tachykinin receptors instead [2].

Selective Antimicrobial Mechanisms with Low Cytotoxicity

For investigations of membrane-active antimicrobial mechanisms where mammalian cell toxicity must be minimized, Uru-TK I provides a favorable selectivity profile. The compound exhibits no detectable hemolytic activity against human erythrocytes at antimicrobial concentrations [1], distinguishing it from broadly cytolytic peptides such as melittin [1]. This property supports applications in mechanistic studies requiring discrimination between microbial and mammalian membrane disruption, including flow cytometry-based membrane integrity assessments and confocal microscopy localization studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Uru-TK I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.